N-(9-fluorenylideneamino)-4-methylaniline
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Overview
Description
N-(9-fluorenylideneamino)-4-methylaniline is a member of fluorenes.
Scientific Research Applications
Fluorescent Chemosensor Development
N-(9-fluorenylideneamino)-4-methylaniline has been explored in the development of conjugated polymers with fluorescence sensing characteristics. These polymers, including derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine), show promise in environmental protection, biosensing, and toxin detection in food. They exhibit excellent fluorescence properties in detecting both acids and amines, and can be used in both solution and gas phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).
Imine Formation in Organic Chemistry
The compound plays a role in the study of imine-forming elimination reactions. Such reactions, including the solvolysis of 9-(N-chloro-N-methylamino)fluorene to produce the imine fluorenylidenemethylamine, have been characterized through various spectroscopic techniques. These findings contribute to a deeper understanding of E2 type reactions and the mechanisms behind solvent- and base-promoted reactions (Meng & Thibblin, 1997).
Studies in Photoreduction and Quenching
Research involving N-(9-fluorenylideneamino)-4-methylaniline also encompasses studies on photoreduction and quenching of aromatic ketones by amines. This includes the examination of how polar substituents impact the photoreduction process, which is critical in understanding the underlying chemical processes and potential applications in photochemistry and materials science (Parsons & Cohen, 1974).
Synthesis and Optical Properties
The synthesis of N-(9-fluorenylideneamino)-4-methylaniline derivatives and their optical properties have been a subject of research. The synthesis involves reactions with various aniline derivatives, leading to the creation of novel luminescent compounds. Their properties have been investigated through UV-Vis absorption and fluorescence emission spectra, offering insights into the application of these compounds in optical technologies (Zhao, 2008).
Generation and Characterization in Photochemistry
The compound has been used in the generation and characterization of selenocysteinyl radicals, particularly in laser flash photolysis studies. This research contributes to a deeper understanding of the photolysis process and the formation of radicals, which is essential in photochemical applications and the study of radical chemistry (Kolano, Bucher, Schade, Grote, & Sander, 2005).
properties
Product Name |
N-(9-fluorenylideneamino)-4-methylaniline |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)-4-methylaniline |
InChI |
InChI=1S/C20H16N2/c1-14-10-12-15(13-11-14)21-22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3 |
InChI Key |
PNQGCUBIIRWOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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